6-Fluoroindoline 6-Fluoroindoline
Brand Name: Vulcanchem
CAS No.: 2343-23-9
VCID: VC1967967
InChI: InChI=1S/C8H8FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2
SMILES: C1CNC2=C1C=CC(=C2)F
Molecular Formula: C8H8FN
Molecular Weight: 137.15 g/mol

6-Fluoroindoline

CAS No.: 2343-23-9

Cat. No.: VC1967967

Molecular Formula: C8H8FN

Molecular Weight: 137.15 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoroindoline - 2343-23-9

Specification

CAS No. 2343-23-9
Molecular Formula C8H8FN
Molecular Weight 137.15 g/mol
IUPAC Name 6-fluoro-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C8H8FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2
Standard InChI Key PBLNKUULIMDAIC-UHFFFAOYSA-N
SMILES C1CNC2=C1C=CC(=C2)F
Canonical SMILES C1CNC2=C1C=CC(=C2)F

Introduction

Chemical Structure and Properties

6-Fluoroindoline, also known as 6-fluoro-2,3-dihydro-1H-indole (CAS: 2343-23-9), is a fluorinated derivative of indoline. Its molecular structure consists of a benzene ring fused with a five-membered nitrogen-containing ring, where the 2,3-bond is saturated, distinguishing it from its aromatic counterpart, 6-fluoroindole .

Fundamental Properties

The compound features the following key characteristics:

PropertyValue
Chemical FormulaC₈H₈FN
Molecular Weight137.16 g/mol
IUPAC Name6-fluoro-2,3-dihydro-1H-indole
CAS Registry Number2343-23-9
AppearanceCrystalline solid
InChIKeyPBLNKUULIMDAIC-UHFFFAOYSA-N
SMILESFC1=CC=C2CCNC2=C1

Physical Properties

6-Fluoroindoline exhibits distinctive physical properties that influence its behavior in various chemical and biological systems:

PropertyCharacteristic
SolubilityLimited water solubility, soluble in most organic solvents
Boiling PointHigher than 200°C (estimated)
State at Room TemperatureSolid
UV AbsorptionCharacteristic absorption pattern distinct from 6-fluoroindole

Structural Relationship to Related Compounds

6-Fluoroindoline is structurally related to both indoline and 6-fluoroindole, with important distinctions that affect its chemical reactivity and applications. The saturation of the 2,3-bond in the five-membered ring distinguishes it from 6-fluoroindole, resulting in different chemical properties and reactivity patterns .

The presence of the fluorine atom at the 6-position significantly impacts the electronic distribution within the molecule, influencing its interactions with biological systems and its potential applications in pharmaceutical development and synthetic chemistry.

Synthesis Methodologies

Several synthetic approaches can be employed to produce 6-fluoroindoline, with the most common methods including:

Reduction of 6-Fluoroindole

One of the most straightforward methods involves the selective reduction of the pyrrole ring in 6-fluoroindole. This can typically be accomplished using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon .

Direct Fluorination of Indoline

Applications in Organic Synthesis

Pharmaceutical Intermediate

6-Fluoroindoline serves as a valuable building block in the synthesis of various pharmaceutically active compounds. The fluorine atom introduces unique properties that can enhance metabolic stability and binding affinity in drug candidates .

Building Block for Advanced Materials

The compound's structure makes it suitable for incorporation into materials with specialized properties, including:

Material TypePotential Application
Organic SemiconductorsElectronic devices with tailored properties
Fluorescent MaterialsImaging agents and optical devices
Polymer ScienceMaterials with modified surface properties

Biological Activity and Research Findings

Comparison with 6-Fluoroindole

In contrast to 6-fluoroindoline, its aromatic counterpart 6-fluoroindole has been more extensively studied and shows notable biological activities:

Biological ActivityMechanism
Antimicrobial EffectsInterference with quorum sensing systems in pathogens
Biofilm InhibitionPrevention of biofilm formation that causes infections
Potential in Cancer ResearchComponent in the development of anticancer agents

It is reasonable to hypothesize that 6-fluoroindoline may share some of these properties, potentially with altered potency or specificity due to its different structural characteristics.

Hazard TypePrecaution
Skin IrritationUse appropriate personal protective equipment including gloves
Eye IrritationEye protection should be worn
Respiratory SystemHandling should occur in well-ventilated areas
FactorRecommendation
TemperatureRoom temperature storage is typically suitable
Light SensitivityStore in dark place, protected from light
MoistureMaintain in dry conditions, sealed container

Comparison with Structural Analogs

Understanding the relationship between 6-fluoroindoline and its structural relatives provides insight into its chemical behavior and potential applications:

CompoundFormulaKey Difference from 6-Fluoroindoline
IndolineC₈H₉NLacks fluorine substitution
6-FluoroindoleC₈H₆FNContains unsaturated 2,3-bond in pyrrole ring
6-ChloroindolineC₈H₈ClNContains chlorine instead of fluorine at position 6
5-FluoroindolineC₈H₈FNFluorine at position 5 instead of position 6

Current Research Directions

Contemporary research involving 6-fluoroindoline and related compounds focuses on several promising areas:

Medicinal Chemistry

Future Perspectives

As research in fluorine chemistry and heterocyclic compounds advances, several potential developments may emerge:

  • New synthetic methodologies offering greener routes to 6-fluoroindoline

  • Discovery of novel biological activities specific to 6-fluoroindoline derivatives

  • Applications in emerging technologies such as advanced imaging techniques

  • Development of structure-activity relationships to guide rational design of new compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator